tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxane ring can be reduced to form a more saturated cyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the oxane ring may produce a more saturated cyclic compound.
Scientific Research Applications
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and activity of the compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate: A structural isomer with different stereochemistry.
tert-Butyl (3-hydroxypropyl)carbamate: A related compound with a different alkyl chain length.
Uniqueness
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and an oxane ring
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
FTBOFNJQEUGOPO-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO |
Origin of Product |
United States |
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